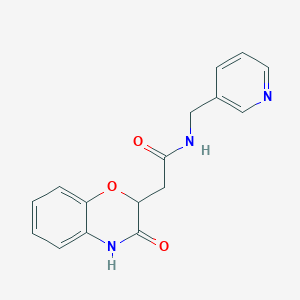![molecular formula C21H23N5O2 B12156155 (2-phenylmorpholin-4-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone](/img/structure/B12156155.png)
(2-phenylmorpholin-4-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound Description: “(2-phenylmorpholin-4-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone” is a heterocyclic organic compound with a complex structure.
Physical Properties: It appears as a liquid with no color, having a fish-like or ammonia odor.
Chemical Formula: CHNO.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the reaction of appropriate precursors, such as morpholine derivatives and tetrazole compounds.
Reaction Conditions: Specific conditions may vary, but common methods include cyclization reactions, condensations, and functional group transformations.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides insights into its preparation.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Reagents like acids, bases, and catalysts play crucial roles in these reactions.
Major Products: The products formed depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activities, such as antimicrobial, antiviral, or anti-inflammatory effects.
Medicine: Explored for therapeutic applications, although specific clinical use remains limited.
Industry: Its unique structure may find applications in materials science or as a starting point for drug development.
Mechanism of Action
Prostaglandin Synthesis Inhibition: The compound acts by inhibiting the synthesis of prostaglandins (PGs), which play essential roles in inflammation, pain, and other physiological processes.
Comparison with Similar Compounds
Uniqueness: While direct analogs are scarce, we can compare it to related heterocyclic compounds, such as indoles, pyrrolidines, and pyrazoles.
Similar Compounds: For instance, indole derivatives exhibit diverse biological activities, and pyrrolidine scaffolds are versatile in drug discovery.
Properties
Molecular Formula |
C21H23N5O2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(2-phenylmorpholin-4-yl)-[4-(2-propan-2-yltetrazol-5-yl)phenyl]methanone |
InChI |
InChI=1S/C21H23N5O2/c1-15(2)26-23-20(22-24-26)17-8-10-18(11-9-17)21(27)25-12-13-28-19(14-25)16-6-4-3-5-7-16/h3-11,15,19H,12-14H2,1-2H3 |
InChI Key |
KENDCHYWJLKCCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)N3CCOC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({[4-(2,4-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12156072.png)
![1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol](/img/structure/B12156078.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B12156093.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-methoxy-4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12156100.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-7-[(4-methylbenzyl)oxy]-4H-chromen-4-one](/img/structure/B12156113.png)
![4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(3-morpholin-4-y lpropyl)-3-pyrrolin-2-one](/img/structure/B12156115.png)
![9-Chloro-6-nonylindolo[3,2-b]quinoxaline](/img/structure/B12156116.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)-1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-one](/img/structure/B12156118.png)
![3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12156123.png)

![5-[4-(Benzyloxy)phenyl]-9-bromo-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12156137.png)
![N'-[(Z)-(3-bromophenyl)methylidene]-2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12156147.png)
![3-(2-Furyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12156152.png)
